



Application Notes and Protocols for ML315 in Cell Culture Experiments

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Compound of Interest		
Compound Name:	ML 315	
Cat. No.:	B1193236	Get Quote

Disclaimer: The primary scientific literature identifies ML315 as a potent and selective inhibitor of Cdc2-like kinases (Clk) and dual-specificity tyrosine-phosphorylation-regulated kinases (Dyrk). While research into novel functions of existing compounds is ongoing, detailed and validated protocols for the use of ML315 specifically as a direct inhibitor of ferroptosis in cell culture are not widely established in published literature.

The following application notes and protocols are therefore provided as a comprehensive guide for researchers wishing to investigate the potential anti-ferroptotic activity of a test compound, such as ML315. The methodologies are based on standard practices for studying ferroptosis inhibitors.

Introduction to ML315 and Ferroptosis

ML315 is a small molecule originally developed as a chemical probe to investigate the biology of Clk and Dyrk kinases. It exhibits high selectivity for Clk1, Clk4, and Dyrk1A.

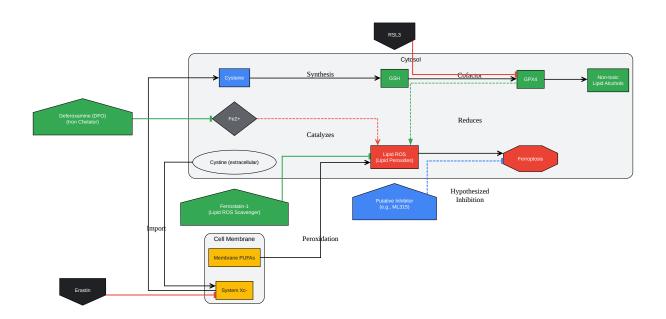
Ferroptosis is a regulated form of cell death characterized by iron-dependent accumulation of lipid reactive oxygen species (ROS) to lethal levels.[1][2] This process is distinct from other cell death pathways like apoptosis and necroptosis. The core mechanism involves the failure of antioxidant defense systems, primarily the glutathione (GSH)-dependent enzyme Glutathione Peroxidase 4 (GPX4), which is responsible for neutralizing lipid peroxides.[3] Inhibition of system Xc- (a cystine/glutamate antiporter) or direct inhibition of GPX4 can induce ferroptosis.



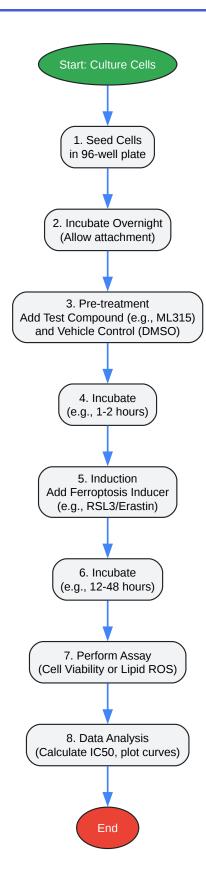
Mechanism of Action: The Ferroptosis Pathway

Ferroptosis is primarily regulated by the GPX4-GSH axis and iron metabolism. A putative inhibitor like ML315 could theoretically interfere with this pathway by preventing the accumulation of lipid ROS, though its precise target in this context is not established.









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